molecular formula C7H5F3O3S B6210749 4-(trifluoromethyl)benzene-1-sulfonic acid CAS No. 109787-11-3

4-(trifluoromethyl)benzene-1-sulfonic acid

Cat. No. B6210749
CAS RN: 109787-11-3
M. Wt: 226.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)benzene-1-sulfonic acid, also known as 4-TFMS, is an organic compound that is used in many scientific applications. It is a sulfonic acid that is used as a catalyst in various syntheses, as well as a reagent in certain biochemical and physiological processes. 4-TFMS is a versatile compound that has many advantages and limitations in laboratory experiments, as well as potential applications in the future.

Scientific Research Applications

4-(trifluoromethyl)benzene-1-sulfonic acid has a wide range of applications in scientific research. It is used as a catalyst in the synthesis of various organic compounds, such as 1,3-dicarboxylic acids, 1,4-dicarboxylic acids, and 1,5-dicarboxylic acids. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Additionally, 4-(trifluoromethyl)benzene-1-sulfonic acid is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antiviral drugs, and antibiotics.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)benzene-1-sulfonic acid is not fully understood. However, it is believed to act as an acid catalyst in certain reactions, as well as a proton donor in other reactions. In addition, 4-(trifluoromethyl)benzene-1-sulfonic acid is believed to act as a nucleophile in certain reactions, as well as a ligand in certain complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(trifluoromethyl)benzene-1-sulfonic acid are not fully understood. However, it is believed to have antioxidant properties, and is thought to be involved in the regulation of certain enzymes, such as caspase enzymes. Additionally, 4-(trifluoromethyl)benzene-1-sulfonic acid is thought to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

4-(trifluoromethyl)benzene-1-sulfonic acid has many advantages for laboratory experiments. It is a stable compound that is relatively easy to synthesize and store. Additionally, it is a versatile reagent that can be used in a wide range of reactions. However, 4-(trifluoromethyl)benzene-1-sulfonic acid also has some limitations. It is a highly reactive compound that can cause side reactions in certain reactions, and it can be difficult to separate from other compounds.

Future Directions

There are many potential future applications of 4-(trifluoromethyl)benzene-1-sulfonic acid. It could be used as a catalyst in the synthesis of new organic compounds, as well as in the synthesis of new pharmaceuticals. Additionally, 4-(trifluoromethyl)benzene-1-sulfonic acid could be used in the development of new drugs to treat diseases such as cancer and diabetes. Furthermore, 4-(trifluoromethyl)benzene-1-sulfonic acid could be used in the development of new materials for use in nanotechnology. Finally, 4-(trifluoromethyl)benzene-1-sulfonic acid could be used in the development of new diagnostic tools for medical purposes.

Synthesis Methods

4-(trifluoromethyl)benzene-1-sulfonic acid can be synthesized through a variety of methods. One of the most common methods involves the reaction of trifluoromethylbenzene and sulfur trioxide in dimethyl sulfoxide (DMSO) at high temperatures. This reaction produces a mixture of 4-(trifluoromethyl)benzene-1-sulfonic acid and trifluoromethylbenzene-1-sulfonic anhydride, which can then be separated by column chromatography. Other methods for synthesizing 4-(trifluoromethyl)benzene-1-sulfonic acid include the reaction of trifluoromethylbenzene and sulfonic acid anhydrides in DMSO, as well as the reaction of trifluoromethylbenzene and sulfuric acid in acetic anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(trifluoromethyl)benzene-1-sulfonic acid can be achieved through a multi-step process involving the introduction of a sulfonic acid group onto a benzene ring followed by the introduction of a trifluoromethyl group onto the benzene ring. The sulfonic acid group can be introduced through sulfonation of benzene with sulfuric acid, followed by oxidation with potassium permanganate. The trifluoromethyl group can be introduced through electrophilic aromatic substitution using trifluoromethyl iodide and a Lewis acid catalyst.", "Starting Materials": [ "Benzene", "Sulfuric acid", "Potassium permanganate", "Trifluoromethyl iodide", "Lewis acid catalyst" ], "Reaction": [ "Sulfonation of benzene with sulfuric acid to form benzene sulfonic acid", "Oxidation of benzene sulfonic acid with potassium permanganate to form benzenesulfonic acid", "Electrophilic aromatic substitution of benzenesulfonic acid with trifluoromethyl iodide and a Lewis acid catalyst to form 4-(trifluoromethyl)benzene-1-sulfonic acid" ] }

CAS RN

109787-11-3

Product Name

4-(trifluoromethyl)benzene-1-sulfonic acid

Molecular Formula

C7H5F3O3S

Molecular Weight

226.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.